

Uvarigranol C: A Technical Guide on Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Uvarigranol C

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Abstract

Uvarigranol C, a C-benzylated dihydrochalcone isolated from the medicinal plant *Uvaria grandiflora*, has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Uvarigranol C**, alongside detailed experimental protocols for the evaluation of its biological effects. Special emphasis is placed on its role in inducing apoptosis and its potential interaction with the STAT3 signaling pathway, crucial targets in cancer therapy. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of **Uvarigranol C**.

Physicochemical Properties

Uvarigranol C is a structurally complex natural product. Its physicochemical properties are critical for its characterization, synthesis, and formulation in preclinical and clinical studies. The following tables summarize the key physical, chemical, and spectral data for **Uvarigranol C** and related compounds isolated from *Uvaria grandiflora*.

Physical and Chemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₄ H ₂₄ O ₇ | [1] |
| Molecular Weight | 424.44 g/mol | [1] |
| Appearance | Amorphous solid | [1] |
| Optical Rotation | [α] _D 20 -32 (c 1, MeOH) | [1] |

Spectral Data

The structural elucidation of **Uvarigranol C** and its analogues relies heavily on modern spectroscopic techniques. Below is a summary of the key spectral data.

| Technique | Ion m/z | Interpretation | Reference |
|------------|-----------------------------|---|-----------|
| HRESITOFMS | 425.1560 [M+H] ⁺ | Corresponds to the calculated mass for C ₂₄ H ₂₅ O ₇ ⁺ (425.1595) | [1] |

The following tables detail the ¹H and ¹³C NMR chemical shifts for a related compound, Uvariagranol A, isolated from the same plant, which provides insight into the structural motifs present in **Uvarigranol C**.

¹H NMR (Uvariagranol A, 500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|----------|----------------|--------------|----------|
| 2 | 4.25 | d | 2.5 |
| 3 | 4.18 | dd | 2.5, 9.5 |
| 4 | 5.80 | d | 9.5 |
| 5 | 6.15 | d | 10.0 |
| 6 | 5.95 | d | 10.0 |
| 7 | 3.55 | s | 7.5 |
| OMe-6 | 3.45 | s | |
| OAc-2 | 2.05 | s | |
| Benzoyl | 8.05 | d | |
| 7.60 | t | 7.5 | 7.5 |
| 7.48 | t | 7.5 | |

^{13}C NMR (Uvariagrando A, 125 MHz, CDCl_3)

| Position | δ (ppm) |
|----------|-----------------------------------|
| 1 | 75.8 |
| 2 | 72.1 |
| 3 | 78.9 |
| 4 | 129.5 |
| 5 | 132.1 |
| 6 | 80.5 |
| 7 | 60.1 |
| OMe-6 | 57.3 |
| OAc-2 | 170.2, 21.0 |
| Benzoyl | 165.5, 133.5, 130.0, 129.8, 128.6 |

Biological Activity

Uvarigranol C and its analogues have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This section details the experimental protocols used to assess this activity and explores the potential underlying mechanisms involving apoptosis and the STAT3 signaling pathway.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

- **Cell Seeding:** Plate cancer cells (e.g., A549 lung cancer, SW480 colorectal cancer, K562 leukemia) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **Uvarigranol C** in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a further 48 hours.

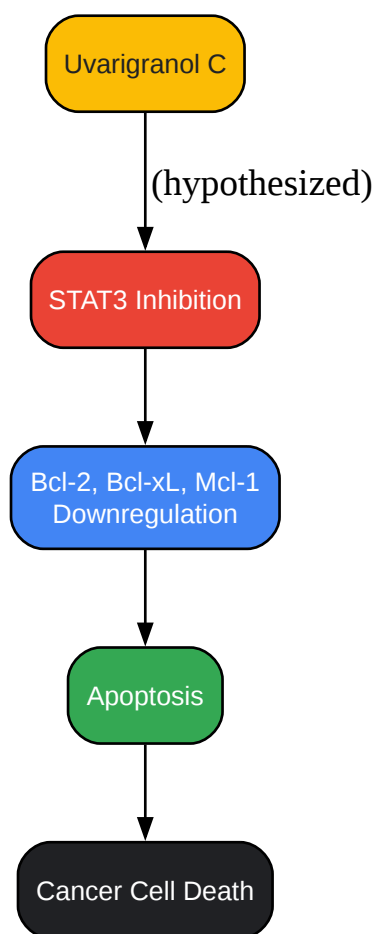
Doxorubicin is often used as a positive control.

- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Apoptosis and STAT3 Signaling

The cytotoxic effects of many natural products are mediated through the induction of apoptosis, a programmed cell death pathway. The STAT3 signaling pathway is a key regulator of cell survival and proliferation and is often constitutively activated in cancer cells, making it a prime target for anti-cancer drugs.

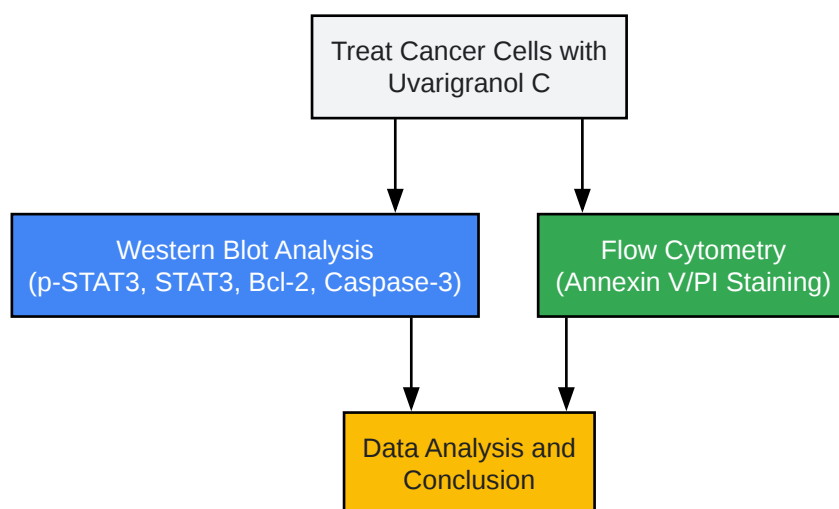
The following diagram illustrates the hypothesized mechanism by which **Uvarigranol C** induces apoptosis, potentially through the inhibition of the STAT3 signaling pathway.



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Caption: Hypothesized signaling pathway of **Uvarigranol C**-induced apoptosis.

To validate the proposed mechanism of action, a series of molecular biology experiments can be conducted. The following workflow outlines the key steps.



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Caption: Experimental workflow for elucidating the mechanism of action.

Western Blot Analysis for STAT3 and Apoptotic Markers:

- Cell Lysis: After treatment with **Uvarigranol C**, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):

- Cell Collection: Harvest the cells after treatment with **Uvarigranol C** by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
- Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion

Uvarigranol C represents a promising natural product with demonstrated cytotoxic activity against cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further research into its mechanism of action and potential as a therapeutic agent. Future studies should focus on confirming its inhibitory effect on the STAT3 signaling pathway and elucidating the full spectrum of its molecular targets to advance its development as a novel anti-cancer drug.

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References

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